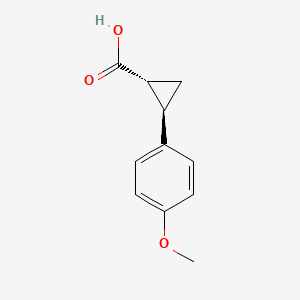
8-(4-Bromophenyl)-8-oxooctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "8-(4-Bromophenyl)-8-oxooctanoic acid" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as a bromophenyl group and an oxo acid functionality. For instance, the first paper describes the synthesis of a surfactant with a 4-bromophenyl group and an oxobutanoic acid moiety, which indicates the relevance of bromophenyl structures in surfactant chemistry . The second paper details the synthesis of an octanoic acid derivative with a propoxy biphenyl ether group, showcasing the interest in octanoic acid derivatives in the context of liquid crystal research . The third paper discusses the synthesis of a chromene carboxylic acid, which, while structurally distinct from the target compound, demonstrates the broader interest in carboxylic acid derivatives in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and optimization of conditions. In the first paper, a novel copper-catalyzed cross-coupling reaction is employed to synthesize a surfactant containing a 4-bromophenyl group . This indicates that copper catalysts might be useful in the synthesis of bromophenyl-containing compounds. The second paper outlines a two-step synthesis involving etherification and esterification to produce an octanoic acid derivative, suggesting that similar strategies could be applied to synthesize the target compound . The third paper presents a rapid synthesis method for a chromene derivative, which could inspire efficient synthesis routes for related carboxylic acids .
Molecular Structure Analysis
The molecular structure of compounds similar to "8-(4-Bromophenyl)-8-oxooctanoic acid" has been confirmed using various spectroscopic techniques. In the first paper, FTIR, 1H-NMR, 13C-NMR, and HRMS were used to confirm the structure of the synthesized surfactant . Similarly, the second paper utilized FTIR, 1H, and 13C NMR spectroscopy to confirm the structure of the synthesized octanoic acid derivative . These techniques would likely be applicable in confirming the structure of the target compound as well.
Chemical Reactions Analysis
The papers do not provide specific reactions for "8-(4-Bromophenyl)-8-oxooctanoic acid," but they do offer insights into the reactivity of similar compounds. The first paper's surfactant forms premicellar aggregations, which could suggest that the target compound might also exhibit interesting aggregation behavior due to the presence of the bromophenyl group . The second paper's compound exhibits liquid crystalline behavior, which could be relevant if the target compound were to be used in materials science applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "8-(4-Bromophenyl)-8-oxooctanoic acid" are diverse. The surfactant described in the first paper forms large-diameter premicellar aggregations, which is significant for applications in detergency and emulsification . The octanoic acid derivative in the second paper is a thermotropic liquid crystal, indicating a phase transition behavior that could be of interest in the design of new materials . These findings suggest that the target compound may also possess unique physical and chemical properties that could be explored for various applications.
科学的研究の応用
Corrosion Inhibition
8-Hydroxyquinoline derivatives, closely related to 8-(4-Bromophenyl)-8-oxooctanoic acid, have been studied for their role in corrosion inhibition. For instance, a study found that these compounds effectively inhibit the corrosion of mild steel in acidic environments. The inhibitors adsorb onto the steel surface following the Langmuir model, with their efficiency slightly decreasing with temperature. Computational studies further support these findings (Rbaa et al., 2018).
Synthesis of Novel Compounds
Research has utilized similar compounds, like 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, as a starting material for synthesizing novel heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives. These derivatives have potential antibacterial activities, showcasing the versatility of bromophenyl-oxo acids in synthesizing biologically active molecules (El-Hashash et al., 2015).
Bromine Incorporation in Organic Substrates
Studies have demonstrated the ability of enzymes to incorporate bromine into organic substrates like 3-oxooctanoic acid, leading to the formation of various brominated hydrocarbons. This process is significant in understanding the natural occurrence of halometabolites in marine organisms and the environment (Theiler et al., 1978).
Synthesis of Intermediates in Biologically Active Compounds
The compound 4-Oxo-4H-chromene-3-carboxylic acid, structurally similar to 8-(4-Bromophenyl)-8-oxooctanoic acid, is important in synthesizing many biologically active compounds. A study established a rapid synthetic method for this compound, highlighting its relevance in pharmaceutical research (Zhu et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
8-(4-bromophenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUMZWMHERNNPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451459 |
Source


|
| Record name | 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35333-31-4 |
Source


|
| Record name | 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)








